Cas no 1270527-02-0 (1-(4-(trifluoromethyl)phenyl)cyclohexanamine)

1-(4-(trifluoromethyl)phenyl)cyclohexanamine Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(trifluoromethyl)phenyl]-cyclohexanamine
- 1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine
- 1-(4-(trifluoromethyl)phenyl)cyclohexanamine
- Cyclohexanamine, 1-[4-(trifluoromethyl)phenyl]-
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- Inchi: 1S/C13H16F3N/c14-13(15,16)11-6-4-10(5-7-11)12(17)8-2-1-3-9-12/h4-7H,1-3,8-9,17H2
- InChI Key: SGUZVFABANWUNV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1(CCCCC1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 248
- XLogP3: 3.3
- Topological Polar Surface Area: 26
1-(4-(trifluoromethyl)phenyl)cyclohexanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-374455-1.0g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 1g |
$1442.0 | 2023-05-27 | ||
Enamine | EN300-374455-10.0g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 10g |
$6205.0 | 2023-05-27 | ||
Enamine | EN300-374455-2.5g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 2.5g |
$2828.0 | 2023-05-27 | ||
Enamine | EN300-374455-0.05g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 0.05g |
$1212.0 | 2023-05-27 | ||
Enamine | EN300-374455-0.1g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 0.1g |
$1269.0 | 2023-05-27 | ||
Enamine | EN300-374455-0.25g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 0.25g |
$1328.0 | 2023-05-27 | ||
Enamine | EN300-374455-5.0g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 5g |
$4184.0 | 2023-05-27 | ||
Enamine | EN300-374455-0.5g |
1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine |
1270527-02-0 | 0.5g |
$1385.0 | 2023-05-27 |
1-(4-(trifluoromethyl)phenyl)cyclohexanamine Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Additional information on 1-(4-(trifluoromethyl)phenyl)cyclohexanamine
Introduction to 1-(4-(trifluoromethyl)phenyl)cyclohexanamine (CAS No. 1270527-02-0)
1-(4-(trifluoromethyl)phenyl)cyclohexanamine, with the CAS number 1270527-02-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexane ring and a trifluoromethyl-substituted phenyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The synthesis of 1-(4-(trifluoromethyl)phenyl)cyclohexanamine typically involves multi-step processes, including the formation of the cyclohexanamine moiety and the introduction of the trifluoromethyl-substituted phenyl group. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2023 reported a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product.
In terms of its physical and chemical properties, 1-(4-(trifluoromethyl)phenyl)cyclohexanamine is a white crystalline solid with a melting point ranging from 85 to 87°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. The presence of the trifluoromethyl group enhances its lipophilicity, making it an attractive candidate for drug development due to its potential to cross biological membranes more effectively.
The biological activity of 1-(4-(trifluoromethyl)phenyl)cyclohexanamine has been extensively studied in various contexts. One notable area of research is its potential as an analgesic agent. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibits potent analgesic effects in animal models of pain. The mechanism of action appears to involve modulation of nociceptive pathways, particularly through interactions with opioid receptors.
Beyond its analgesic properties, 1-(4-(trifluoromethyl)phenyl)cyclohexanamine has also shown promise as an anti-inflammatory agent. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 1-(4-(trifluoromethyl)phenyl)cyclohexanamine is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that it has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In addition to its therapeutic applications, 1-(4-(trifluoromethyl)phenyl)cyclohexanamine has also found use as a research tool in biochemical and pharmacological studies. Its ability to selectively interact with specific receptors and enzymes makes it valuable for investigating signaling pathways and developing new drug targets. For example, researchers at Harvard University have utilized this compound to study the role of G protein-coupled receptors (GPCRs) in cellular signaling processes.
The commercial availability of 1-(4-(trifluoromethyl)phenyl)cyclohexanamine has increased over recent years, driven by its growing importance in both research and development activities. Several specialized chemical suppliers now offer high-purity forms of this compound, catering to the needs of academic institutions, pharmaceutical companies, and biotechnology firms.
In conclusion, 1-(4-(trifluoromethyl)phenyl)cyclohexanamine (CAS No. 1270527-02-0) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structure and biological properties make it an attractive candidate for further investigation and development as a therapeutic agent or research tool. As ongoing research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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